molecular formula C14H19NO3 B2632574 Ethyl 2-(benzyl(2-oxopropyl)amino)acetate CAS No. 15057-40-6

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate

Cat. No. B2632574
CAS RN: 15057-40-6
M. Wt: 249.31
InChI Key: WRMMDSOPPOKDKO-UHFFFAOYSA-N
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Description

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is a chemical compound with the CAS Number: 15057-40-6 . It has a molecular weight of 249.31 and its IUPAC name is ethyl [benzyl (2-oxopropyl)amino]acetate . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is 1S/C14H19NO3/c1-3-18-14 (17)11-15 (9-12 (2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is a liquid . It has a molecular weight of 249.31 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate plays a role in synthesizing various novel compounds. For instance, it has been used in the synthesis of α-ketoamide derivatives, which are obtained via the ring opening of N-acylisatin (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013). Additionally, it is involved in the preparation of 1-amino-2,4-imidazolidinedione derivatives, suggesting its versatility in synthesizing diverse chemical structures (Milcent, Barbier, Yver, & Mazouz, 1991).

  • Catalyzing Chemical Reactions : This compound serves as an intermediary in facilitating certain chemical reactions. For example, it has been used in a multi-component reaction to create diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, showcasing its role in complex chemical processes (Raja & Perumal, 2006).

  • Development of Chiral Building Blocks : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate is crucial in creating chiral building blocks for alkaloid synthesis. It has been used in asymmetric intramolecular Michael reactions to produce pyrrolidine and piperidine derivatives, which are important in synthesizing enantioselective compounds (Hirai, Terada, Yamazaki, & Momose, 1992).

  • Enzymatic Resolution : The compound is used in the enzymatic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug production, indicating its application in refining and isolating specific enantiomers for pharmaceutical purposes (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

  • Pharmacological Research : Ethyl 2-(benzyl(2-oxopropyl)amino)acetate has been used in the synthesis of various pharmacologically active compounds, indicating its potential in drug discovery and development (Desai, Shihora, & Moradia, 2007).

Safety and Hazards

In case of skin contact with Ethyl 2-(benzyl(2-oxopropyl)amino)acetate, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration . In case of eye contact, flush eyes with water as a precaution .

properties

IUPAC Name

ethyl 2-[benzyl(2-oxopropyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-18-14(17)11-15(9-12(2)16)10-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMMDSOPPOKDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzyl(2-oxopropyl)amino)acetate

Synthesis routes and methods

Procedure details

A solution of ethyl 2-(benzylamino)acetate (40 g, 207 mmol) and NaHCO3 (20.9 g, 248 mmol) in THF (400 mL) and water (30 mL) was heated to 50° C. 1-chloropropan-2-one (23.9 g, 259 mmol) was added and the reaction was stirred at 50° C. for 2 d. Water was added the solution extracted with hexanes. The organic layer was separated, dried, filtered, and concentrated to afford crude ethyl 2-(benzyl(2-oxopropyl)amino)acetate (118) which without further purification
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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